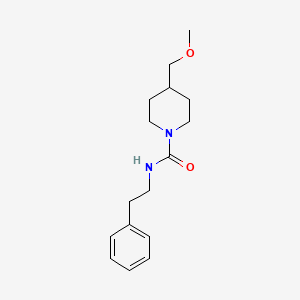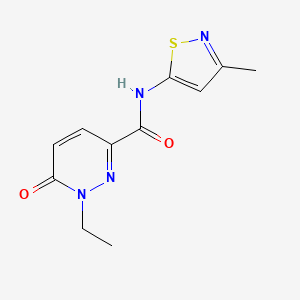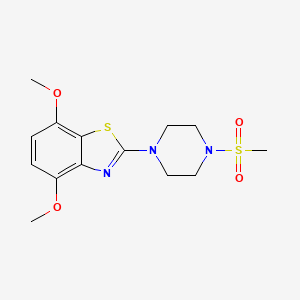
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide (MMPPC) is a synthetic molecule with a wide range of potential applications in the field of scientific research. It is a versatile and powerful molecule that can be used in many different laboratory experiments. MMPPC is a chiral compound that has been used in the development of various drugs, including analgesics, anti-inflammatories, and anticonvulsants. In addition, it has been used in the synthesis of various other compounds and has been studied for its potential applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of potential applications in the field of scientific research. It has been used in the development of various drugs, including analgesics, anti-inflammatories, and anticonvulsants. In addition, it has been used in the synthesis of various other compounds and has been studied for its potential applications in the field of biochemistry and physiology. 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been used as a model compound to study the mechanisms of action of drugs and their effects on the body. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular and respiratory systems.
Mécanisme D'action
The mechanism of action of 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It is also believed to interact with certain enzymes, such as monoamine oxidase, and to affect the levels of certain neurotransmitters in the brain. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is thought to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body.
Biochemical and Physiological Effects
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been studied for its potential effects on the biochemical and physiological processes in the body. It has been shown to affect the levels of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine, as well as the metabolism of certain drugs. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has been studied for its effects on the cardiovascular and respiratory systems, as well as its effects on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide is a versatile and powerful molecule that has a wide range of potential applications in the field of scientific research. It can be synthesized using a variety of methods, and it is commercially available. In addition, it is a chiral compound, which makes it useful for certain types of experiments. However, there are also some limitations to using 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide in laboratory experiments. It is not very stable, and it is not soluble in water, which can make it difficult to work with. In addition, it is not very soluble in organic solvents, which can make it difficult to dissolve in certain solutions.
Orientations Futures
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of potential applications in the field of scientific research. It has been used in the development of various drugs, and it has been studied for its potential effects on the biochemical and physiological processes in the body. In the future, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide could be used to develop new drugs and to further study its effects on the body. In addition, it could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular and respiratory systems. Finally, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism of certain drugs.
Méthodes De Synthèse
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide can be synthesized through a number of different methods. The most common method is the Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl compound to produce an alcohol. Other methods of synthesis include the Wittig reaction, the Stork enamine reaction, and the Ullmann reaction. Each of these methods has its own advantages and disadvantages, and the choice of method will depend on the desired outcome of the synthesis. In addition, 4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide can be synthesized from commercially available starting materials, such as 4-methoxymethylbenzaldehyde and 2-phenylethylamine.
Propriétés
IUPAC Name |
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-13-15-8-11-18(12-9-15)16(19)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEANGUDLNFOSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-N-(2-phenylethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)
![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)
![4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426420.png)

![4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426436.png)
![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)
![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)



![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)
![2,6-difluoro-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6426472.png)